2-[4-(Bromomethyl)phenyl]thiophene
Overview
Description
2-[4-(Bromomethyl)phenyl]thiophene is an organic compound with the molecular formula C11H9BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromomethyl group attached to the phenyl ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Bromomethyl)phenyl]thiophene typically involves the bromination of 4-methylphenylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction: While less common, the thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for thiophene oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.
Coupling Products:
Oxidation Products: Sulfoxides and sulfones with altered electronic properties.
Scientific Research Applications
2-[4-(Bromomethyl)phenyl]thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its role in drug discovery, particularly in the design of molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the production of materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]thiophene depends on its application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack or coupling reactions. In biological systems, its activity would depend on the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
2-Bromothiophene: Lacks the phenyl group, making it less versatile in substitution reactions.
4-Bromomethylphenylthiophene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Thiophene Derivatives: Various thiophene derivatives with different substituents can exhibit unique properties and reactivities.
Uniqueness: 2-[4-(Bromomethyl)phenyl]thiophene is unique due to the presence of both a bromomethyl group and a thiophene ring, providing a combination of reactivity and electronic properties that are valuable in synthetic chemistry and material science.
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUUJVAVOVMLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383600 | |
Record name | 2-[4-(bromomethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81443-46-1 | |
Record name | 2-[4-(bromomethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(bromomethyl)phenyl]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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